physical and chemical properties of ethyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate
physical and chemical properties of ethyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate
Part 1: Executive Summary
Ethyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate (CAS: 2253105-21-2) is a high-value chiral heterocyclic scaffold used extensively in modern medicinal chemistry. Structurally, it represents a
This guide details the physicochemical properties, synthetic routes, and reactivity profiles of the (3R,4S) isomer, distinguishing it from its trans-diastereomers and enantiomers to ensure precision in drug development workflows.
Part 2: Chemical Identity & Stereochemistry
The (3R,4S) configuration implies a specific spatial arrangement of the ester and hydroxyl groups. In 3,4-disubstituted pyrrolidines, this configuration typically corresponds to the cis -relationship, where the C3-carboxylate and C4-hydroxyl groups reside on the same face of the ring, assuming standard Cahn-Ingold-Prelog (CIP) priority rules apply (O-substituents > C-substituents).
| Property | Detail |
| IUPAC Name | Ethyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate |
| CAS Number | 2253105-21-2 |
| Molecular Formula | C |
| Molecular Weight | 159.18 g/mol |
| Chiral Centers | C3 (R), C4 (S) |
| Stereochemical Relationship | cis-disubstituted (Syn) |
| SMILES | CCOC(=O)[C@@H]1CNC[C@H]1O |
Structural Visualization
The following diagram illustrates the stereochemical orientation and functional group priorities.
Caption: Structural connectivity and stereochemical relationship of the (3R,4S) isomer.
Part 3: Physical Characterization
The physical state of ethyl 4-hydroxypyrrolidine-3-carboxylate derivatives is highly dependent on their salt form and stereochemistry. The free base is typically an oil or low-melting solid, while the hydrochloride salt is a stable crystalline solid.
Table 1: Physicochemical Properties
| Property | Value / Observation | Context |
| Physical State (Free Base) | Viscous Oil to Waxy Solid | Hygroscopic; store under inert gas. |
| Physical State (HCl Salt) | White Crystalline Solid | Preferred form for storage/handling. |
| Melting Point (HCl Salt) | 130–135 °C (Typical range) | Varies by polymorph/purity. |
| Boiling Point (Predicted) | ~280 °C (at 760 mmHg) | Decomposes before boiling; distill under high vacuum. |
| Solubility | Water, Methanol, DMSO | Highly soluble in polar protic solvents. |
| pKa (Amine) | ~8.5 – 9.0 | Typical for secondary pyrrolidines. |
| pKa (Hydroxyl) | ~15 | Non-acidic under physiological conditions. |
| LogP | -0.82 (Calculated) | Hydrophilic; cell permeability may require prodrug strategies. |
| Specific Rotation | Non-zero (Enantiopure) | Value depends on solvent/concentration (typically measured in MeOH). |
Part 4: Chemical Reactivity & Stability
This molecule contains three distinct functional handles—a secondary amine, a secondary alcohol, and an ester—allowing for orthogonal functionalization.
Amine (N1) Reactivity
-
Nucleophilicity: The secondary amine is the most nucleophilic site. It readily reacts with electrophiles (acid chlorides, sulfonyl chlorides, alkyl halides).
-
Protection: Common protecting groups include Boc (tert-butoxycarbonyl), Cbz (benzyloxycarbonyl), or Fmoc.
-
Protocol Tip: When protecting N1 with Boc
O, maintain pH ~8-9 to prevent hydrolysis of the ethyl ester at C3.
-
Hydroxyl (C4) Reactivity
-
Oxidation: Can be oxidized to the ketone (4-oxopyrrolidine-3-carboxylate) using Swern or Dess-Martin periodinane conditions. This destroys the C4 stereocenter.
-
Derivatization: Can be mesylated/tosylated to create a leaving group for S
2 displacement (inversion of configuration), or etherified for solubility modulation.
Ester (C3) Reactivity
-
Hydrolysis: Saponification (LiOH/THF/H
O) yields the corresponding carboxylic acid (amino acid core). -
Reduction: Reduction with LiBH
yields the pyrrolidine-3-methanol derivative.
Reactivity Workflow Diagram
Caption: Primary derivatization pathways for library generation.
Part 5: Synthesis & Purification
The synthesis of the specific (3R,4S) isomer often requires stereoselective reduction of the corresponding ketone or a chiral pool approach.
Core Synthetic Route: Stereoselective Reduction
The most scalable route involves the reduction of 1-benzyl-4-oxopyrrolidine-3-carboxylate (or the N-Boc analog).
-
Starting Material: Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate.
-
Reduction: Reaction with NaBH
in ethanol typically yields a mixture of cis and trans isomers.-
Stereocontrol: The use of bulky hydride reagents (e.g., L-Selectride) or enzymatic reduction (ketoreductases) can favor the cis-(3R,4S) isomer.
-
-
Purification: The diastereomers are separable by flash column chromatography (SiO
). The cis-isomer is generally more polar than the trans-isomer due to internal H-bonding capabilities or dipole alignment. -
Deprotection: Hydrogenolysis (H
, Pd/C) removes the benzyl group to yield the target secondary amine.
Protocol: Stereoselective Reduction (General Guide)
-
Reagents: Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate (1.0 eq), NaBH
(1.5 eq), Ethanol (0.2 M). -
Step 1: Cool solution of ketone in EtOH to -78°C (or 0°C for NaBH
). -
Step 2: Add reducing agent portion-wise. Stir until TLC indicates consumption.
-
Step 3: Quench with sat. NH
Cl. Extract with EtOAc.[1][2] -
Step 4: Critical Step: Chromatographic separation.[3][1] Elute with Hexanes:EtOAc (gradient 4:1 to 1:1).
-
Observation: The desired (3R,4S)-cis isomer often elutes after the trans isomer in silica systems.
-
-
Validation: Confirm stereochemistry via NOESY NMR (Look for correlation between H3 and H4 protons).
Part 6: Applications in Drug Discovery
The (3R,4S)-4-hydroxypyrrolidine-3-carboxylate scaffold is a bioisostere of 4-hydroxyproline but with the carboxylate shifted to the
-
HCV NS5A Inhibitors: Used as a proline-mimetic cap to induce specific backbone conformations.
-
Fibrosis: Targeting collagen synthesis pathways where prolyl hydroxylase recognition is key.
-
Peptidomimetics: Constrains the
and angles in peptide backbones, stabilizing -turns.
Part 7: Safety & Handling (SDS Summary)
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocol:
-
Wear nitrile gloves and safety glasses.
-
Handle in a fume hood to avoid inhalation of dust (if salt) or aerosols.
-
Storage: Store at 2-8°C under argon/nitrogen. The free base absorbs CO
from air; the HCl salt is hygroscopic.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58977392, (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid derivatives. Retrieved from [Link]
-
American Elements. Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride Properties and Applications. Retrieved from [Link][3][4][5]
Sources
- 1. Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. americanelements.com [americanelements.com]
- 5. researchgate.net [researchgate.net]
